Ethyl 4-bromo-2-cyano-6-fluorobenzoate
CAS No.: 1805187-86-3
Cat. No.: VC2753733
Molecular Formula: C10H7BrFNO2
Molecular Weight: 272.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1805187-86-3 |
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Molecular Formula | C10H7BrFNO2 |
Molecular Weight | 272.07 g/mol |
IUPAC Name | ethyl 4-bromo-2-cyano-6-fluorobenzoate |
Standard InChI | InChI=1S/C10H7BrFNO2/c1-2-15-10(14)9-6(5-13)3-7(11)4-8(9)12/h3-4H,2H2,1H3 |
Standard InChI Key | GILWKKFEZSNXMN-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C=C(C=C1F)Br)C#N |
Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1F)Br)C#N |
Introduction
Chemical Identity and Properties
Ethyl 4-bromo-2-cyano-6-fluorobenzoate is characterized by specific molecular identifiers that distinguish it from related compounds. The combination of halogen atoms (bromine and fluorine) with a cyano group creates a molecule with unique electronic properties and reactivity profiles.
Basic Identifiers
The compound is uniquely identified through several standardized classification systems used in chemical research and industry:
Parameter | Value |
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CAS Number | 1805187-86-3 |
Chemical Name | Ethyl 4-bromo-2-cyano-6-fluorobenzoate |
Molecular Formula | C₁₀H₇BrFNO₂ |
Molecular Weight | 272.07 g/mol |
SMILES | CCOC(=O)c1c(F)cc(Br)cc1C#N |
These identifiers provide essential reference points for researchers working with this compound, enabling accurate database searching and ensuring experimental reproducibility across different laboratories .
Structural Features
Ethyl 4-bromo-2-cyano-6-fluorobenzoate contains several key functional groups that influence its chemical behavior:
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Ethyl ester group: The carboxyl function is esterified with an ethyl group, providing moderate hydrophobicity and potential for hydrolysis reactions.
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Cyano group: Located at the 2-position, this electron-withdrawing group significantly affects the electronic distribution within the aromatic ring, enhancing electrophilicity.
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Bromine atom: Present at the 4-position, this substituent serves as a potential reaction site for cross-coupling reactions and increases the molecule's molecular weight and lipophilicity.
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Fluorine atom: Positioned at the 6-position, this highly electronegative atom alters the electronic properties of the aromatic ring and potentially increases metabolic stability.
These structural elements collectively create a compound with rich potential for chemical transformations and biological interactions.
Physical and Chemical Properties
The physical and chemical properties of Ethyl 4-bromo-2-cyano-6-fluorobenzoate are influenced by the presence of its various functional groups, particularly the electron-withdrawing cyano and halogen substituents.
Physical Properties
While specific experimental data for Ethyl 4-bromo-2-cyano-6-fluorobenzoate is limited in the available literature, properties can be inferred from structurally similar compounds:
Property | Expected Value | Basis for Estimation |
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Physical State | Solid at room temperature | Based on similar benzoate esters |
Color | White to off-white | Common for similar aromatic compounds |
Solubility | Soluble in organic solvents (e.g., dichloromethane, ethyl acetate); limited solubility in water | Based on similar substituted benzoate esters |
Melting Point | Likely between 40-80°C | Estimated from similar benzoate esters |
Chemical Reactivity
The reactivity of Ethyl 4-bromo-2-cyano-6-fluorobenzoate is determined by its multiple functional groups:
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Ester Group Reactivity: The ethyl ester is susceptible to hydrolysis under acidic or basic conditions, potentially forming 4-bromo-2-cyano-6-fluorobenzoic acid.
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Bromine Substitution: The bromine atom at the 4-position serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, or Negishi couplings), enabling carbon-carbon bond formation.
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Cyano Group Reactivity: The cyano group can undergo various transformations including hydrolysis to carboxylic acid, reduction to primary amine, or participation in cyclization reactions.
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Electronic Effects: The combined electron-withdrawing effects of the cyano, bromine, and fluorine substituents activate the aromatic ring toward nucleophilic aromatic substitution reactions at specific positions.
Structural Comparisons
Ethyl 4-bromo-2-cyano-6-fluorobenzoate belongs to a family of multi-substituted benzoate esters. Comparing it with structural analogs provides insight into how variations in substitution patterns affect properties and applications.
Positional Isomers and Related Compounds
Several structurally related compounds appear in the chemical literature with varying substitution patterns:
These structural variations can significantly influence chemical reactivity, physical properties, and potential applications in organic synthesis and drug development. For instance, the position of the cyano group relative to the halogen substituents affects both the electronic distribution within the molecule and the regioselectivity of subsequent reactions.
Other Halogenated Benzoate Esters
Comparing Ethyl 4-bromo-2-cyano-6-fluorobenzoate with other halogenated benzoate esters that lack the cyano group provides additional context:
Compound | Key Difference | Potential Impact on Properties |
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Methyl 4-bromo-2-chloro-6-fluorobenzoate | Chlorine instead of cyano group | Different electronic effects and reactivity patterns |
Methyl 4-bromo-2-fluorobenzoate | Simpler structure lacking cyano group | Less activation toward nucleophilic aromatic substitution |
Methyl 4-bromo-2-nitrobenzoate | Nitro group instead of cyano and fluorine | Stronger electron-withdrawing effect, different synthetic utility |
The cyano group in Ethyl 4-bromo-2-cyano-6-fluorobenzoate likely enhances its electrophilicity compared to analogs that contain only halogen substituents, making it potentially more reactive toward nucleophilic attack at specific positions.
Future Research Directions
Research on Ethyl 4-bromo-2-cyano-6-fluorobenzoate and structurally related compounds could expand in several promising directions.
Synthetic Method Optimization
Development of more efficient and environmentally friendly synthetic routes could enhance accessibility:
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Green Chemistry Approaches: Developing solvent-free or aqueous-based synthesis methods to reduce environmental impact.
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Catalyst Development: Exploring novel catalysts that enable more selective functionalization of the aromatic ring.
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Flow Chemistry Applications: Implementing continuous flow processes for scalable and controlled synthesis.
Structure-Activity Relationship Studies
Systematic investigation of how structural modifications affect properties and biological activities:
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Positional Isomer Comparisons: Exploring how the arrangement of substituents influences reactivity and potential biological activities.
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Substituent Variation: Examining the effects of replacing specific functional groups with bioisosteres.
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Physicochemical Property Optimization: Investigating how structural modifications affect solubility, stability, and other key properties.
Application Development
Exploring specific applications based on the compound's unique structural features:
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Targeted Drug Design: Utilizing the compound's structure in fragment-based drug discovery approaches.
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Material Science Applications: Investigating potential applications in specialized materials requiring specific electronic properties.
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Bioorthogonal Chemistry: Exploring the compound's potential in bioorthogonal reactions for biological labeling and imaging.
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